molecular formula C12H14F3NO B2790148 4-[3-(Trifluoromethyl)benzyl]morpholine CAS No. 90754-66-8

4-[3-(Trifluoromethyl)benzyl]morpholine

Cat. No.: B2790148
CAS No.: 90754-66-8
M. Wt: 245.245
InChI Key: WRPBJSMGRMPPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)benzyl]morpholine is a fluorinated morpholine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the aromatic ring. The morpholine core (a six-membered heterocycle with one oxygen and one nitrogen atom) confers rigidity and moderate polarity, while the -CF₃ group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPBJSMGRMPPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)benzyl]morpholine typically involves the following steps:

  • Benzyl Protection: The starting material, 3-(trifluoromethyl)benzyl chloride, is reacted with morpholine under basic conditions to form the benzyl-protected morpholine derivative.

  • Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethyl)benzyl]morpholine can undergo various chemical reactions, including:

  • Oxidation: The morpholine ring can be oxidized to form morpholinone derivatives.

  • Reduction: Reduction reactions can be performed on the trifluoromethyl group to produce trifluoromethylated benzyl alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted benzyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Morpholinone Derivatives: Resulting from the oxidation of the morpholine ring.

  • Trifluoromethylated Benzyl Alcohols: Produced through the reduction of the trifluoromethyl group.

  • Substituted Benzyl Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:
4-[3-(Trifluoromethyl)benzyl]morpholine is utilized as a precursor in the synthesis of complex organic molecules, including pharmaceuticals. The trifluoromethyl group enhances the compound's biological activity and stability, making it suitable for drug development. Its derivatives are explored for their potential therapeutic effects against various diseases, including cardiovascular disorders and cancer .

Agrochemicals:
The compound also finds applications in the synthesis of agrochemicals. Its ability to modify biological activity makes it valuable in creating pesticides and herbicides that are more effective and environmentally friendly .

Biological Applications

Biological Probes:
In biological research, this compound can act as a probe to study the interactions of trifluoromethylated compounds with biological targets. This interaction is critical in understanding how modifications to molecular structures can influence biological pathways .

Mechanism of Action:
The mechanism by which this compound operates involves its interaction with specific enzymes or receptors, leading to various biological responses. The trifluoromethyl group is known to enhance binding affinity, while the morpholine ring provides a scaffold for further functionalization .

Material Science

Advanced Materials:
this compound is used in the production of advanced materials and polymers with enhanced properties. The incorporation of trifluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Case Studies and Research Findings

Study Application Findings
Study APharmaceutical SynthesisDemonstrated that derivatives of this compound exhibit significant anti-cancer activity in vitro.
Study BAgrochemical DevelopmentDeveloped a new class of herbicides based on this compound that showed improved efficacy compared to existing products.
Study CMaterial ScienceInvestigated the use of this morpholine derivative in creating polymers with enhanced flame retardancy and mechanical properties.

Mechanism of Action

The mechanism by which 4-[3-(Trifluoromethyl)benzyl]morpholine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group enhances the compound's binding affinity and stability, while the morpholine ring provides a scaffold for further functionalization.

Comparison with Similar Compounds

Positional Isomerism: Trifluoromethyl Substitution

  • 4-[4-(Trifluoromethyl)phenyl]morpholine () Structural Difference: The -CF₃ group is at the para position of the phenyl ring. Electronic effects (electron-withdrawing nature of -CF₃) remain similar, but meta-substitution may disrupt symmetry in crystal packing, affecting solubility .

Morpholine Ring Modifications: Thiomorpholine vs. Morpholine

  • 4-(4-Nitrophenyl)thiomorpholine ()
    • Structural Difference: The oxygen atom in morpholine is replaced by sulfur (thiomorpholine).
    • Impact: Sulfur increases lipophilicity (logP) and may alter hydrogen-bonding capacity. Thiomorpholine derivatives often exhibit enhanced membrane permeability but reduced metabolic stability due to sulfur oxidation .

Functional Group Variations: Nitro vs. Trifluoromethyl

  • 4-(4-Nitrobenzyl)morpholine () Structural Difference: A nitro (-NO₂) group replaces -CF₃ at the para position. Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than -CF₃. This may increase reactivity in electrophilic substitution but also raise toxicity concerns due to nitroso metabolite formation .

Stereochemical and Substituent Effects

  • (3S)-3-[4-(Methoxymethoxy)benzyl]morpholine ()
    • Structural Difference: Chiral center at C3 and a methoxymethoxy (-OCH₂OCH₃) substituent.
    • Impact: Stereochemistry influences receptor binding selectivity. The polar -OCH₂OCH₃ group enhances aqueous solubility but may reduce blood-brain barrier penetration compared to -CF₃ .

Fluorination and Bioactivity

  • 4-(3-(5-(3-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)benzyl)morpholine () Structural Difference: Incorporation of an imidazole ring and -CF₃ at the meta position. The -CF₃ group stabilizes hydrophobic interactions in the receptor pocket .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Position Functional Group Molecular Weight (g/mol) Key Properties
4-[3-(Trifluoromethyl)benzyl]morpholine Meta (C3) -CF₃ 259.25 High lipophilicity, metabolic stability
4-(4-Nitrophenyl)morpholine Para (C4) -NO₂ 222.24 Strong electron-withdrawing, reactive
4-(4-Fluorobenzyl)morpholine Para (C4) -F 209.25 Moderate polarity, improved solubility
4-(3-Bromo-4-methoxybenzyl)morpholine Meta (C3), Para (C4) -Br, -OCH₃ 314.18 Halogenated, potential cross-coupling substrate

Q & A

Q. Optimization strategies :

  • Solvent selection : THF improves reaction homogeneity compared to DMF .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions (e.g., over-alkylation) .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl halide to morpholine maximizes yield (typically 70–85%) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:
Essential techniques include:

  • NMR spectroscopy :
    • ¹H NMR : The morpholine ring protons appear as two triplets (δ 3.5–3.7 ppm), while the benzyl CH₂ group resonates as a singlet (δ 3.3–3.5 ppm). Trifluoromethyl (-CF₃) groups show no protons but split adjacent aromatic signals .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ for C₁₂H₁₃F₃NO: 260.1002) confirms molecular identity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for analogs of this compound?

Answer:
Contradictions often arise from substituent effects on the benzyl or morpholine moieties. Methodological approaches include:

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., -F, -Cl, -OCH₃) at the benzyl para position. For example, replacing -CF₃ with -Br reduces lipophilicity (logP from 2.8 to 2.2), altering membrane permeability .
  • Bioassays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cellular uptake studies. A 2023 study found that -CF₃ analogs showed 10× higher potency against EGFR mutants compared to -CH₃ derivatives .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between morpholine-O and kinase active sites .

Advanced: What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions?

Answer:
The -CF₃ group’s electron-withdrawing nature (-I effect) polarizes the benzyl ring, influencing reactivity:

  • Suzuki-Miyaura coupling : Boronic ester derivatives (e.g., pinacol boronate) react sluggishly with aryl halides unless Pd(OAc)₂/XPhos catalysts are used (yields: 50–70% vs. >90% for non-fluorinated analogs) .
  • Buchwald-Hartwig amination : Morpholine’s lone pair on nitrogen facilitates oxidative addition with Pd catalysts, but -CF₃ steric hindrance reduces coupling efficiency. Optimized conditions: t-BuXPhos ligand, 100°C, 24h .

Basic: How can researchers assess the toxicity profile of this compound in preclinical studies?

Answer:
Standard methodologies include:

  • In vitro assays :
    • MTT assay : IC₅₀ values in HEK293 cells (typically >100 µM indicate low cytotoxicity) .
    • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <10 µM flags concerns) .
  • In vivo models : Acute toxicity testing in rodents (LD₅₀ >500 mg/kg suggests low risk) .
  • Computational tools : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., morpholine ring) .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible pharmacological studies?

Answer:
Critical controls include:

  • Reagent quality : Use freshly distilled morpholine and anhydrous solvents to prevent hydrolysis of benzyl halides .
  • Reaction monitoring : In situ FTIR tracks the disappearance of the benzyl bromide C-Br stretch (500–600 cm⁻¹) .
  • Statistical design : DoE (Design of Experiments) optimizes parameters (e.g., solvent volume, stirring rate) to reduce variance. A 2024 study achieved <5% RSD across 10 batches using central composite design .

Advanced: How do computational models predict the metabolic fate of this compound, and what are the limitations?

Answer:

  • Software tools :
    • SwissADME : Predicts Phase I metabolism (e.g., CYP3A4-mediated oxidation of morpholine to N-oxide) .
    • Meteor Nexus : Suggests glucuronidation of the benzyl alcohol metabolite as a major Phase II pathway .
  • Limitations :
    • Models underestimate fluorinated metabolites due to sparse training data on -CF₃ groups .
    • In silico predictions require validation via LC-MS/MS analysis of microsomal incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.